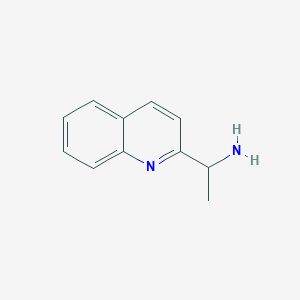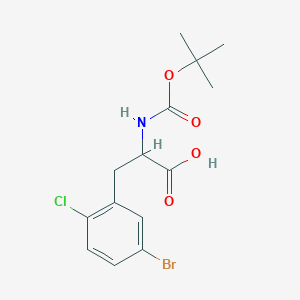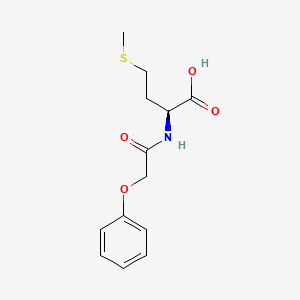
L-Methionine, N-(phenoxyacetyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine, N-(phenoxyacetyl)-(9CI) is a derivative of the essential amino acid L-methionine L-methionine is a sulfur-containing amino acid that plays a crucial role in various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-(phenoxyacetyl)-(9CI) typically involves the acylation of L-methionine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring complete conversion of the starting materials.
Industrial Production Methods
Industrial production of L-Methionine, N-(phenoxyacetyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality L-Methionine, N-(phenoxyacetyl)-(9CI).
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionine, N-(phenoxyacetyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in L-methionine can be oxidized to form sulfoxides and sulfones.
Reduction: The phenoxyacetyl group can be reduced to form the corresponding alcohol.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives.
Wissenschaftliche Forschungsanwendungen
L-Methionine, N-(phenoxyacetyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in methylation processes.
Industry: Used in the production of pharmaceuticals, nutraceuticals, and as a feed additive in animal nutrition.
Wirkmechanismus
L-Methionine, N-(phenoxyacetyl)-(9CI) exerts its effects through various mechanisms:
Metabolism: It is metabolized to form S-adenosylmethionine, a key methyl donor in numerous biochemical reactions.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.
Methylation: It participates in methylation reactions, which are crucial for DNA and protein methylation, affecting gene expression and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Methionine: The parent compound, essential for protein synthesis and various metabolic processes.
N-Acetyl-L-methionine: Another derivative with similar properties but different applications.
S-Adenosyl-L-methionine: A key methyl donor involved in numerous biochemical reactions.
Uniqueness
L-Methionine, N-(phenoxyacetyl)-(9CI) is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H17NO4S |
|---|---|
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-[(2-phenoxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(13(16)17)14-12(15)9-18-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
PRBWCDOXQVNOTE-NSHDSACASA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)COC1=CC=CC=C1 |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




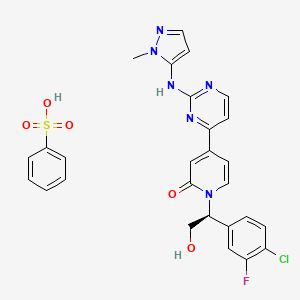


![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)
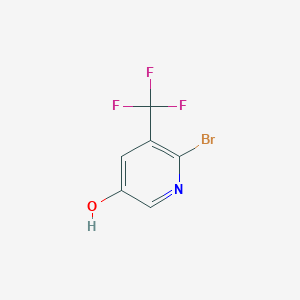
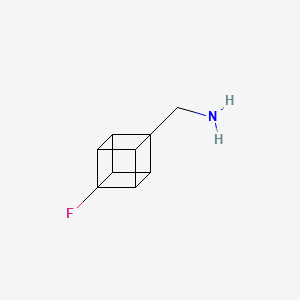
![3-[(methylamino)methyl]-5-IsoxazolecarbonitrileHClsalt](/img/structure/B12276227.png)
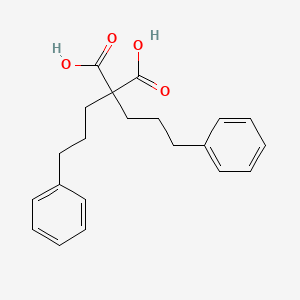

![tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B12276242.png)
